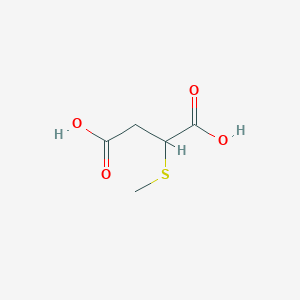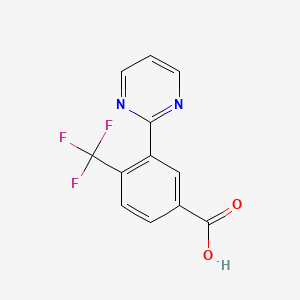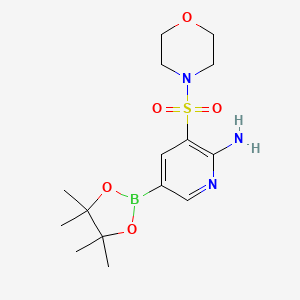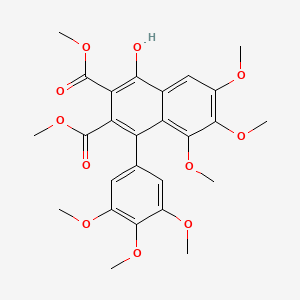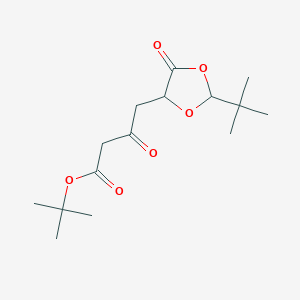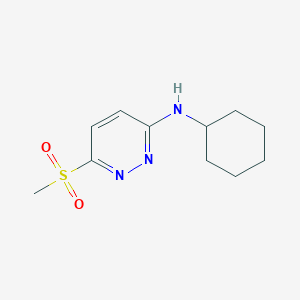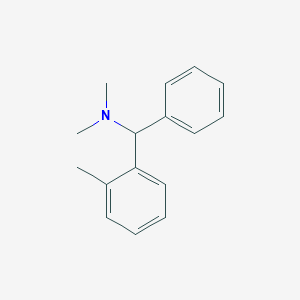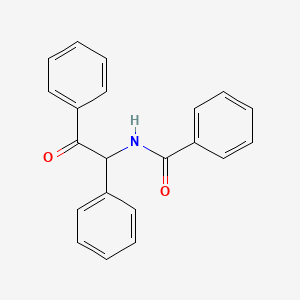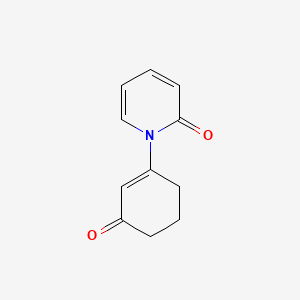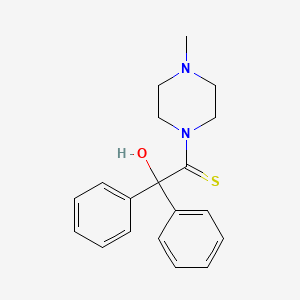
2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyl group, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyl group, and the attachment of the phenyl groups. Common reagents used in these reactions may include piperazine, phenyl halides, and hydroxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Analyse Des Réactions Chimiques
Types of Reactions
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperazine ring may produce a more saturated derivative.
Applications De Recherche Scientifique
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can be compared with other similar compounds, such as:
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different functional groups.
Hydroxyl-containing compounds: Chemicals with hydroxyl groups that exhibit similar reactivity.
Propriétés
Numéro CAS |
59408-59-2 |
|---|---|
Formule moléculaire |
C19H22N2OS |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2-hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)18(23)19(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,22H,12-15H2,1H3 |
Clé InChI |
FAJLKHQUDNTGPB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


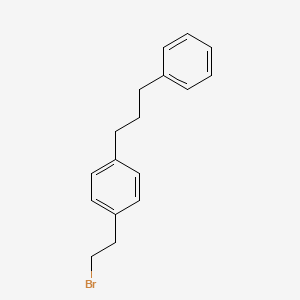
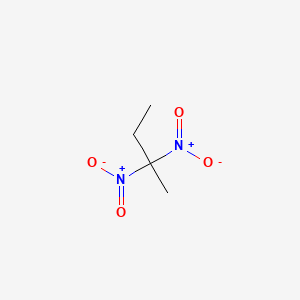
![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
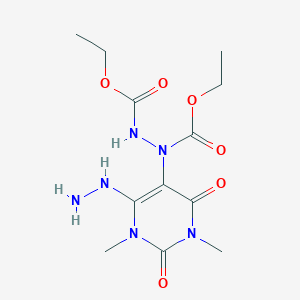
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
